molecular formula C23H22N4O4 B11401938 N-[2-(5-{[(4-methoxyphenyl)carbonyl]amino}-1-methyl-1H-benzimidazol-2-yl)ethyl]furan-2-carboxamide

N-[2-(5-{[(4-methoxyphenyl)carbonyl]amino}-1-methyl-1H-benzimidazol-2-yl)ethyl]furan-2-carboxamide

Cat. No.: B11401938
M. Wt: 418.4 g/mol
InChI Key: BQUMDNQYFAEZOW-UHFFFAOYSA-N
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Description

N-{2-[5-(4-METHOXYBENZAMIDO)-1-METHYL-1H-1,3-BENZODIAZOL-2-YL]ETHYL}FURAN-2-CARBOXAMIDE is a complex organic compound that features a benzodiazole core, a methoxybenzamide group, and a furan carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[5-(4-METHOXYBENZAMIDO)-1-METHYL-1H-1,3-BENZODIAZOL-2-YL]ETHYL}FURAN-2-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzodiazole core, followed by the introduction of the methoxybenzamide group and the furan carboxamide moiety. Key steps include:

    Formation of the Benzodiazole Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the Methoxybenzamide Group: This step involves amide bond formation using reagents such as carbodiimides.

    Introduction of the Furan Carboxamide Moiety: This can be done through coupling reactions using reagents like furan-2-carboxylic acid and appropriate activating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-{2-[5-(4-METHOXYBENZAMIDO)-1-METHYL-1H-1,3-BENZODIAZOL-2-YL]ETHYL}FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzodiazole and furan rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Conditions vary depending on the specific substitution but may include reagents like halogens, nucleophiles, or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of nitro groups can produce amines.

Scientific Research Applications

N-{2-[5-(4-METHOXYBENZAMIDO)-1-METHYL-1H-1,3-BENZODIAZOL-2-YL]ETHYL}FURAN-2-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its complex structure and potential biological activity.

    Pharmacology: Studies can investigate its interaction with various biological targets and its pharmacokinetic properties.

    Materials Science: The compound’s unique structure may lend itself to applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{2-[5-(4-METHOXYBENZAMIDO)-1-METHYL-1H-1,3-BENZODIAZOL-2-YL]ETHYL}FURAN-2-CARBOXAMIDE would depend on its specific biological target. Generally, compounds with benzodiazole cores can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The methoxybenzamide and furan carboxamide groups may enhance binding affinity and specificity to the target.

Comparison with Similar Compounds

Similar Compounds

    4-amino-5-chloro-n-(2-(diethylamino)ethyl)-2-methoxybenzamide: Shares the methoxybenzamide group but differs in the rest of the structure.

    Indole Derivatives: Compounds with similar aromatic ring structures and potential biological activities.

Uniqueness

N-{2-[5-(4-METHOXYBENZAMIDO)-1-METHYL-1H-1,3-BENZODIAZOL-2-YL]ETHYL}FURAN-2-CARBOXAMIDE is unique due to its combination of a benzodiazole core, methoxybenzamide group, and furan carboxamide moiety, which may confer distinct chemical and biological properties not found in other similar compounds.

This detailed article provides a comprehensive overview of N-{2-[5-(4-METHOXYBENZAMIDO)-1-METHYL-1H-1,3-BENZODIAZOL-2-YL]ETHYL}FURAN-2-CARBOXAMIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C23H22N4O4

Molecular Weight

418.4 g/mol

IUPAC Name

N-[2-[5-[(4-methoxybenzoyl)amino]-1-methylbenzimidazol-2-yl]ethyl]furan-2-carboxamide

InChI

InChI=1S/C23H22N4O4/c1-27-19-10-7-16(25-22(28)15-5-8-17(30-2)9-6-15)14-18(19)26-21(27)11-12-24-23(29)20-4-3-13-31-20/h3-10,13-14H,11-12H2,1-2H3,(H,24,29)(H,25,28)

InChI Key

BQUMDNQYFAEZOW-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)OC)N=C1CCNC(=O)C4=CC=CO4

Origin of Product

United States

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